molecular formula C11H9F3N2O2S B11782390 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole

3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Katalognummer: B11782390
Molekulargewicht: 290.26 g/mol
InChI-Schlüssel: KSKOPJGXOWQNSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a trifluoromethyl group and a methylsulfonyl group, which can impart unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Addition of the methylsulfonyl group: This can be done using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the pyrazole ring or the trifluoromethyl group.

    Substitution: The aromatic ring and the pyrazole ring can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action for 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group could enhance the compound’s ability to penetrate cell membranes, while the methylsulfonyl group might influence its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)pyrazole: Lacks the methylsulfonyl group.

    3-Methylsulfonylpyrazole: Lacks the trifluoromethyl group.

    Other substituted pyrazoles: Various substitutions on the pyrazole ring.

Uniqueness

The combination of the trifluoromethyl and methylsulfonyl groups in 3-(Methylsulfonyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C11H9F3N2O2S

Molekulargewicht

290.26 g/mol

IUPAC-Name

5-methylsulfonyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazole

InChI

InChI=1S/C11H9F3N2O2S/c1-19(17,18)10-9(6-15-16-10)7-2-4-8(5-3-7)11(12,13)14/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

KSKOPJGXOWQNSY-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.